![molecular formula C19H21N5O5 B12524917 5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2'-deoxyuridine CAS No. 667465-41-0](/img/structure/B12524917.png)
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of a triazole ring attached to a deoxyuridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The starting materials include 3-methylbenzyl azide and 5-ethynyl-2’-deoxyuridine. The reaction is catalyzed by copper(I) ions, often in the presence of a stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the triazole ring or the deoxyuridine moiety.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to partially or fully reduced triazole derivatives.
科学研究应用
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against viruses that incorporate nucleoside analogs into their DNA.
Medicine: Investigated for its anticancer properties, as it can interfere with DNA replication in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine involves its incorporation into DNA. Once incorporated, it can inhibit DNA polymerase, leading to the termination of DNA chain elongation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain viruses .
相似化合物的比较
Similar Compounds
- 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2’-deoxyuridine
- 5-(1-Phenyl-1H-1,2,3-triazol-4-yl)-2’-deoxyuridine
Uniqueness
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine is unique due to the presence of the 3-methylbenzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This modification can lead to improved pharmacokinetic properties and increased efficacy in therapeutic applications .
属性
CAS 编号 |
667465-41-0 |
|---|---|
分子式 |
C19H21N5O5 |
分子量 |
399.4 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[1-[(3-methylphenyl)methyl]triazol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H21N5O5/c1-11-3-2-4-12(5-11)7-23-9-14(21-22-23)13-8-24(19(28)20-18(13)27)17-6-15(26)16(10-25)29-17/h2-5,8-9,15-17,25-26H,6-7,10H2,1H3,(H,20,27,28)/t15-,16+,17+/m0/s1 |
InChI 键 |
YVDXMZMEBLEFPR-GVDBMIGSSA-N |
手性 SMILES |
CC1=CC(=CC=C1)CN2C=C(N=N2)C3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O |
规范 SMILES |
CC1=CC(=CC=C1)CN2C=C(N=N2)C3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


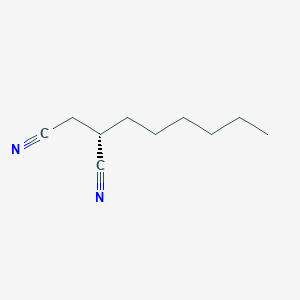
![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
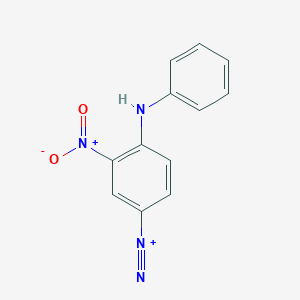
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)

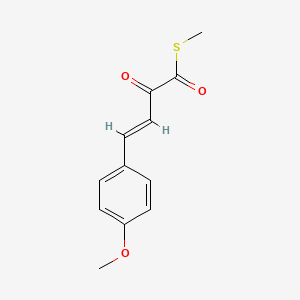
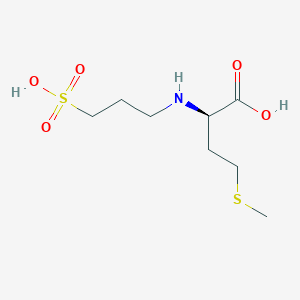
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B12524863.png)
![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)

![N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide](/img/structure/B12524875.png)
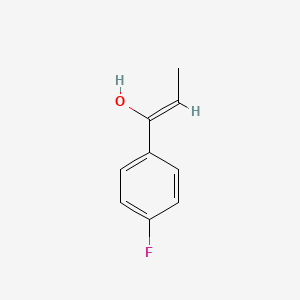
![Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B12524880.png)
![Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate](/img/structure/B12524881.png)
